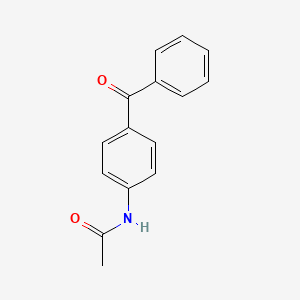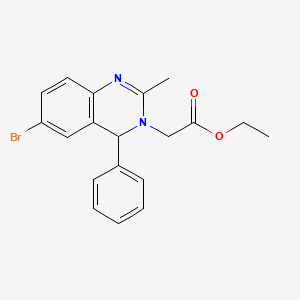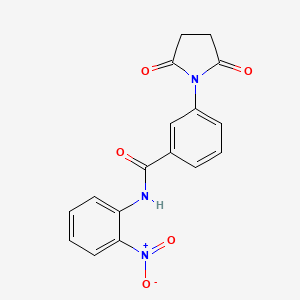
1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method is the reaction of an acetylenic ketone with ethylhydrazine in ethanol, which yields the desired pyrazole derivative . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: 1-(3-ethyl-5-oxo-5-phenyl-4H-pyrazol-1-yl)ethanone.
Reduction: 1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanol.
Substitution: 1-(3-ethyl-5-hydroxy-5-(4-nitrophenyl)-4H-pyrazol-1-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the development of treatments for neurodegenerative diseases like Alzheimer’s.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)propanone: Similar structure but with a propanone moiety instead of ethanone.
1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)butanone: Similar structure but with a butanone moiety instead of ethanone.
Uniqueness
1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanone moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
IUPAC Name |
1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-12-9-13(17,15(14-12)10(2)16)11-7-5-4-6-8-11/h4-8,17H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJHAKDHCZCGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5160427.png)
![5-Chloro-2-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene](/img/structure/B5160430.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5160451.png)
![4-{[5-(2-nitrophenyl)-2-furyl]methyl}morpholine](/img/structure/B5160454.png)
![methyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5160456.png)
![5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B5160471.png)
![4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide](/img/structure/B5160483.png)



![(1S,5S,7S)-3-[(4-methoxyphenyl)methyl]-7-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B5160519.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylthiourea](/img/structure/B5160542.png)

